molecular formula C21H26N2O5S B2689475 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide CAS No. 941906-75-8

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide

Cat. No. B2689475
CAS RN: 941906-75-8
M. Wt: 418.51
InChI Key: DUHOJLFHDFKVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O5S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potentials

Isoquinolinesulfonamides, such as those discussed in studies by Mader et al. (2011) and Hidaka et al. (1984), have been identified as potent inhibitors of human carbonic anhydrases (hCAs) and cyclic nucleotide-dependent protein kinases, respectively. These enzymes play critical roles in various physiological processes, including respiration, pH regulation, and signal transduction pathways. The structural analysis of enzyme-inhibitor complexes reveals how modifications to the isoquinoline scaffold affect binding affinity and selectivity towards different enzyme isoforms, providing a foundation for designing targeted therapies for conditions like cancer and neurological disorders (Mader et al., 2011); (Hidaka et al., 1984).

Synthesis and Chemical Properties

The synthetic versatility of isoquinoline derivatives is highlighted in studies focusing on their preparation and chemical characterization. For example, Glushkov et al. (2001) and Kim et al. (2001) describe methodologies for synthesizing dihydroisoquinoline and quinone derivatives, demonstrating the potential of these compounds as intermediates in the synthesis of complex molecules with varied biological activities. These synthetic approaches, involving reactions such as cycloadditions and oxidations, underscore the importance of isoquinoline scaffolds in medicinal chemistry and the development of new therapeutics (Glushkov et al., 2001); (Kim et al., 2001).

Antimicrobial and Antituberculosis Activity

The antimicrobial potential of isoquinoline sulfonamide derivatives has been explored in several studies, with compounds exhibiting activity against a range of bacterial and fungal pathogens. This suggests that modifications to the isoquinoline and sulfonamide moieties can lead to the development of new antimicrobial agents with potential clinical applications (Ghorab et al., 2017).

properties

IUPAC Name

2,4-dimethoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-14(2)13-23-18-8-6-16(11-15(18)5-10-21(23)24)22-29(25,26)20-9-7-17(27-3)12-19(20)28-4/h6-9,11-12,14,22H,5,10,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHOJLFHDFKVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide

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